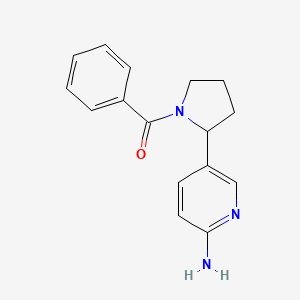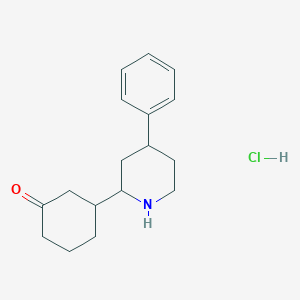
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-フルオロフェニル)-2-(ピペリジン-1-イル)酢酸は、酢酸部分にフルオロフェニル基とピペリジニル基が結合した有機化合物です。このような構造を持つ化合物は、潜在的な生物活性のため、医薬品化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
2-(3-フルオロフェニル)-2-(ピペリジン-1-イル)酢酸の合成は、通常、以下の手順を伴います。
フルオロフェニル中間体の形成: これは、適切なフェニル前駆体のフッ素化によって達成することができます。
ピペリジニル基の導入: この手順は、適切な条件下でフルオロフェニル中間体をピペリジンと反応させることを含み、しばしば反応を促進するために塩基を使用します。
酢酸部分の添加:
工業的生産方法
工業的生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by fluorination of a suitable phenyl precursor.
Introduction of the Piperidinyl Group: This step involves the reaction of the fluorophenyl intermediate with piperidine under suitable conditions, often using a base to facilitate the reaction.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジニル基で酸化反応を受ける可能性があります。
還元: 還元反応は、フルオロフェニル基または酢酸部分を標的にすることができます。
置換: フェニル環上のフッ素原子は、求核置換反応の部位になる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主要な生成物
これらの反応の主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生じることがあり、置換はフェニル環にさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
2-(3-フルオロフェニル)-2-(ピペリジニル)酢酸は、科学研究でいくつかの応用を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: その構造的特徴により、受容体-リガンド相互作用の研究における潜在的な用途。
医学: 特に特定の生物学的標的に対して活性がある場合、薬剤としての開発の可能性。
産業: 特殊化学品の生産や、他の化合物の合成における中間体としての用途。
科学的研究の応用
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, particularly if it shows activity against specific biological targets.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
作用機序は、特定の生物学的標的に依存します。たとえば、化合物が酵素阻害剤として機能する場合、酵素の活性部位に結合し、基質の結合とそれに続く触媒反応を防ぐ可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似の化合物との比較
類似の化合物
2-(3-クロロフェニル)-2-(ピペリジン-1-イル)酢酸: フルオロ原子ではなく塩素原子を持つ類似の構造。
2-(3-メチルフェニル)-2-(ピペリジン-1-イル)酢酸: フルオロ原子ではなくメチル基を持つ類似の構造。
独自性
2-(3-フルオロフェニル)-2-(ピペリジン-1-イル)酢酸におけるフッ素原子の存在は、反応性や生物活性などの化学的性質に大きな影響を与える可能性があります。フッ素原子は化合物の親油性を高める可能性があり、細胞膜を透過して生物学的標的と相互作用する能力を向上させる可能性があります。
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Methylphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid can significantly influence its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with biological targets.
特性
分子式 |
C13H16FNO2 |
|---|---|
分子量 |
237.27 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |
InChIキー |
PQKALXNDKBITMO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



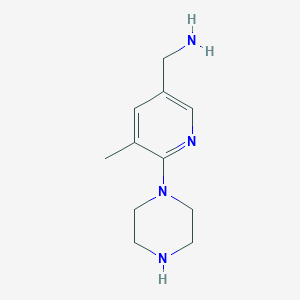
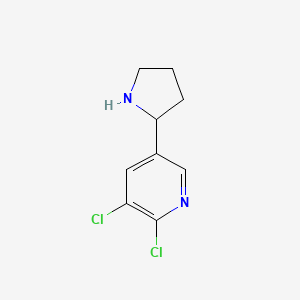

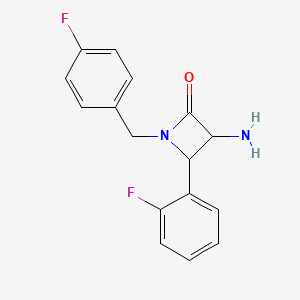

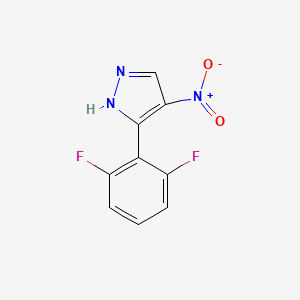
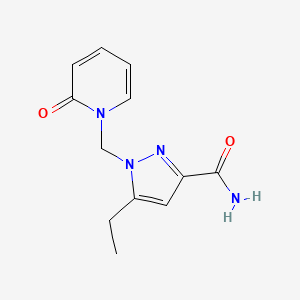

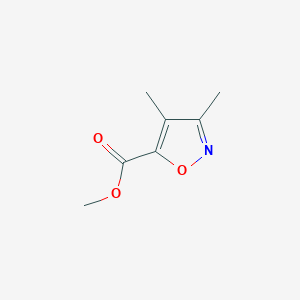
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
